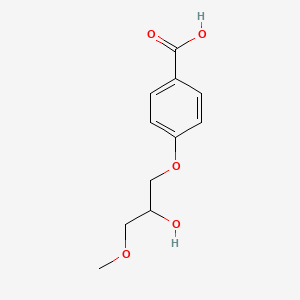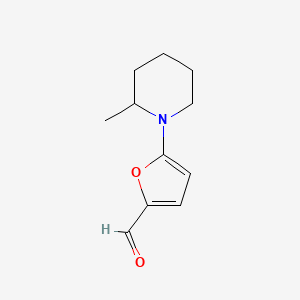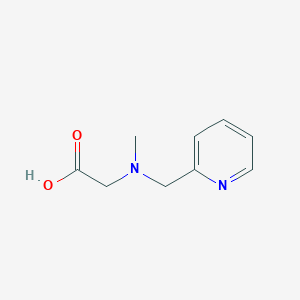
5-Ethyl-2-methyl-1H-indole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "5-Ethyl-2-methyl-1H-indole-3-carbaldehyde" is not directly studied in the provided papers. However, the papers do discuss related compounds and their syntheses, structures, and properties, which can provide insights into the analysis of the compound . For instance, the synthesis of pyrazole and indole derivatives, as well as the analysis of their crystal structures and intermolecular interactions, are relevant to understanding similar compounds .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, starting from different precursors. For example, the synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde involves a series of syntheses to produce new pyrazole derivatives . Similarly, ethyl 5-formyl-1H-indole-2-carboxylates are prepared from 2-ethoxycarbonyl-1H-indole-5-methanesulfonic acids through a transformation process involving elimination, hydrolysis, and oxidation steps . These methods suggest that the synthesis of "5-Ethyl-2-methyl-1H-indole-3-carbaldehyde" could also involve a multi-step process, potentially starting from a substituted indole with subsequent modifications to introduce the ethyl and methyl groups and form the aldehyde functionality.
Molecular Structure Analysis
The molecular structure of related compounds is determined using X-ray diffraction methods. For instance, the crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde shows that the aldehydic fragment is almost coplanar with the adjacent pyrazole ring . In another study, the crystal structure of a bromo-substituted indole derivative is characterized, revealing short intermolecular connections and the evaluation of atom-to-atom interactions . These findings suggest that "5-Ethyl-2-methyl-1H-indole-3-carbaldehyde" may also exhibit specific intermolecular interactions and a planar structure around the aldehyde group, which could be confirmed through similar crystallographic studies.
Chemical Reactions Analysis
The reactivity of the aldehyde group in such compounds is a key aspect of their chemical behavior. For example, N-unsubstituted 1,2,4-triazole-3-carbaldehydes can dimerize in the solid state to form carbonyl-free hemiaminals . This indicates that the aldehyde group in "5-Ethyl-2-methyl-1H-indole-3-carbaldehyde" may also participate in similar reactions, such as dimerization or condensation, depending on the reaction conditions and the presence of nucleophilic agents.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are characterized using various spectroscopic and thermal analysis tools. The thermal stability of a bromo-substituted indole derivative is reported to be good up to 215 °C . Additionally, the electronic spectra and molecular orbital energy level diagrams are explored using TD-DFT results, and NMR chemical shifts are computed using the GIAO method . These techniques could be applied to "5-Ethyl-2-methyl-1H-indole-3-carbaldehyde" to determine its thermal stability, electronic transitions, and chemical shifts, providing a comprehensive understanding of its physical and chemical properties.
Scientific Research Applications
Marine Sponge Derivatives and Their Applications
Research conducted on marine sponges has identified various indole derivatives, including indole carbaldehydes, showcasing their potential in the discovery of natural products with unique structures and biological activities. These compounds are being explored for their applications in medicinal chemistry and as synthetic intermediates. For instance, the isolation of indole alkaloids from the marine sponge Ircinia sp. has contributed to the identification of new compounds with potential bioactive properties (Abdjul et al., 2015).
Green Synthetic Methods
The development of green and sustainable synthetic routes for indole carbaldehydes has been a focus of recent research. Such methods aim to improve reaction yields and rates while minimizing environmental impact. For example, the use of ZnO nanoparticles in the synthesis of knoevenagel condensed products of indole-3-carbaledehydes presents a more environmentally friendly and economically viable approach (Madan, 2020).
Biological Activities and Applications
Indole-3-carbaldehyde derivatives have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. These compounds serve as versatile synthons in organic chemistry and have been explored for their inhibitory effects on enzymes such as tyrosinase, highlighting their potential in therapeutic applications (Shimizu et al., 2003).
Antimicrobial Activity of Indole Semicarbazones
The synthesis and evaluation of indole semicarbazone derivatives have revealed their promising antimicrobial activities against various bacterial and fungal strains. This research area offers insights into the design of new antimicrobial agents based on indole scaffolds (Vijaya Laxmi & Rajitha, 2010).
Catalytic Applications and Material Science
Indole derivatives have also found applications in catalysis and material science. For example, palladium complexes derived from indole carbaldehydes have been utilized as efficient catalysts in coupling reactions, showcasing the versatility of indole derivatives in synthetic chemistry (Singh et al., 2017).
properties
IUPAC Name |
5-ethyl-2-methyl-1H-indole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-3-9-4-5-12-10(6-9)11(7-14)8(2)13-12/h4-7,13H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWQWDIYEYKJSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC(=C2C=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40424403 |
Source


|
| Record name | 5-Ethyl-2-methyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-2-methyl-1H-indole-3-carbaldehyde | |
CAS RN |
876716-49-3 |
Source


|
| Record name | 5-Ethyl-2-methyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-Fluorobenzyl)oxy]benzoic acid](/img/structure/B1308904.png)

![5-{[(Furan-2-ylmethyl)-amino]-methyl}-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one](/img/structure/B1308915.png)
![N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide](/img/structure/B1308922.png)





![1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-ethyl amine](/img/structure/B1308941.png)


![(2,5,6-Trimethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid](/img/structure/B1308949.png)
